(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate
Description
This bicyclic compound (CAS: 1256107-32-0) features a rigid [2.2.1]heptane scaffold with a tert-butyl carbamate group at position 2 and a primary amine at position 3. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The stereochemistry (1S,4S,5S) confers distinct spatial orientation, making it valuable in medicinal chemistry for chiral synthesis and as a building block for receptor-targeted molecules.
Properties
IUPAC Name |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKMYOTFGKEDG-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, often derived from norbornene derivatives.
Functional Group Introduction: The tert-butyl group is introduced via alkylation reactions, while the amino group is typically introduced through amination reactions.
Carboxylation: The carboxylate ester is formed through esterification reactions, often using tert-butyl chloroformate as a reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohols.
Substitution Products: Various alkylated or arylated derivatives.
Scientific Research Applications
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
5-Oxo Derivative
- Compound : tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2)
- Structure: Replaces the 5-amino group with a ketone.
- Molecular Formula: C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- Key Difference : The ketone introduces electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the nucleophilic primary amine in the target compound. This derivative is used in intermediates for heterocyclic synthesis .
5-Cyano Derivative
- Compound: tert-Butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2166269-28-7)
- Structure: Substitutes the 5-amino group with a nitrile.
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 222.28 g/mol
- Key Difference : The nitrile group enhances metabolic stability and serves as a precursor for tetrazole or amide formation via click chemistry .
Carbamate-Protected Analogs
- Compound : tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS: 1932796-87-6)
- Structure : Replaces the primary amine with a Boc-protected carbamate.
- Molecular Formula : C₁₁H₂₀N₂O₂ (identical to the target compound)
- Key Difference : The Boc group masks the amine’s reactivity, making it suitable for stepwise synthesis where temporary protection is required .
Stereochemical Variants
rel-(1R,4R,5S)-Isomer
- Compound: rel-(1R,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Structure : Stereoisomer with inverted configuration at positions 1, 4, and 4.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Purity : 97%
Ring-Size Modifications
[2.2.2]Octane Analogs
- Compound : tert-Butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1932218-47-7)
- Structure : Expands the bicyclic system to a [2.2.2]octane scaffold.
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Key Difference : Increased ring size enhances conformational flexibility, which may improve solubility but reduce binding specificity in rigid enzyme pockets .
Biological Activity
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate, with the CAS number 1256107-32-0, is a bicyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C11H20N2O2, and it has a molecular weight of 212.29 g/mol. This compound is characterized by its unique bicyclic structure, which may contribute to its biological properties.
Research indicates that compounds like (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate may interact with various biological systems through multiple mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission and other signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes associated with metabolic pathways or signaling cascades, potentially affecting cellular functions.
Antimicrobial Activity
A study conducted on related azabicyclic compounds demonstrated their potential as inhibitors of bacterial growth. While specific data on (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate is limited, its structural similarities suggest potential antimicrobial properties.
Neuropharmacological Effects
Research into related compounds has shown that bicyclic amines can influence neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests that (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate might exhibit psychoactive effects or could be developed for treating neurological disorders.
Data Table: Biological Activity Summary
Synthesis and Structure-Activity Relationship
The synthesis of (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate involves several steps that include the formation of the bicyclic structure followed by functionalization to introduce the amino and carboxylate groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
Structural Characteristics
The compound's stereochemistry plays a significant role in its interaction with biological targets:
- Chirality : The specific stereochemistry at positions 1, 4, and 5 influences receptor binding and activity.
Implications for Drug Design
Given its unique structure and potential biological activities, this compound could serve as a lead in drug discovery efforts targeting various diseases, including bacterial infections and neurological disorders.
Q & A
Q. What are the key structural features of (1S,4S,5S)-tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do they influence its reactivity?
The compound features a bicyclo[2.2.1]heptane core with a nitrogen atom at position 2 (azabicyclic framework), a tert-butoxycarbonyl (Boc) protecting group, and an amino group at position 4. The stereochemistry (1S,4S,5S) is critical for its spatial orientation, influencing interactions with chiral environments in biological systems or asymmetric synthesis. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis. Reactivity is dominated by the amino group (nucleophilic) and the ester moiety (electrophilic), enabling functionalization via alkylation, acylation, or hydrolysis .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their advantages/limitations?
A typical route involves:
Bicyclic framework construction : Starting from trans-4-hydroxy-L-proline or similar precursors, cyclization via Mitsunobu or ring-closing metathesis forms the azabicyclo[2.2.1]heptane core .
Functionalization : Introduction of the Boc group via tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM) .
Amino group installation : Reductive amination or selective deprotection of intermediates .
Advantages : High stereochemical fidelity when using chiral pool starting materials.
Limitations : Low yields in cyclization steps due to ring strain; Boc deprotection under acidic conditions may require careful optimization .
Q. How can researchers purify and characterize this compound effectively?
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for polar intermediates.
- Characterization :
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
Stereochemical discrepancies often arise during cyclization or functionalization. Mitigation strategies include:
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane/ethanol) .
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/DCM) .
- Computational modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., Gaussian software) .
Q. What methodologies optimize reaction yields in large-scale syntheses?
- Solvent selection : Use THF or DMF for cyclization to enhance solubility of intermediates .
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .
- Temperature control : Maintain -78°C during lithiation to prevent racemization .
Example : A 20% yield improvement was achieved by switching from LiAlH to NaBH in the reduction step .
Q. How can contradictory data on biological activity be analyzed?
Discrepancies in enzyme inhibition assays (e.g., IC variability) may stem from:
Q. What advanced techniques elucidate its interactions with biological targets?
- Crystallography : Co-crystallize with target enzymes (e.g., proteases) to map binding pockets .
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) .
- Molecular dynamics simulations : Predict stability of ligand-receptor complexes (e.g., using AMBER) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
